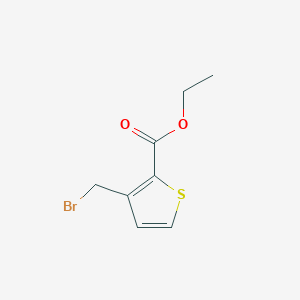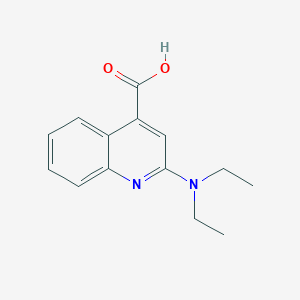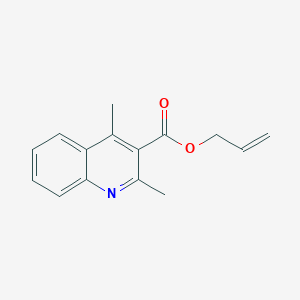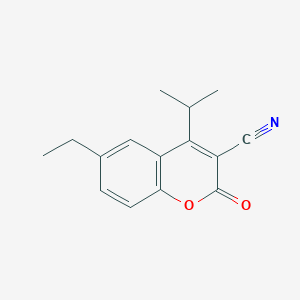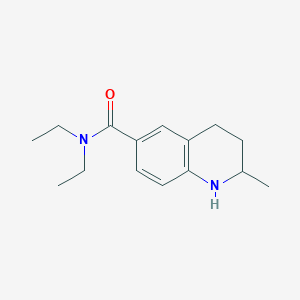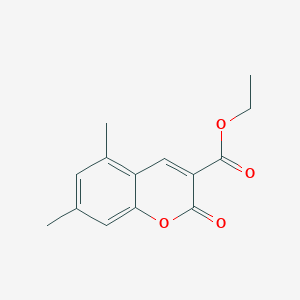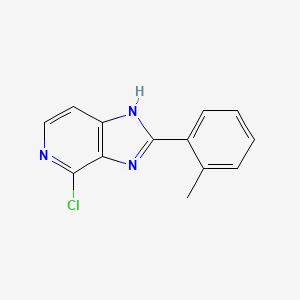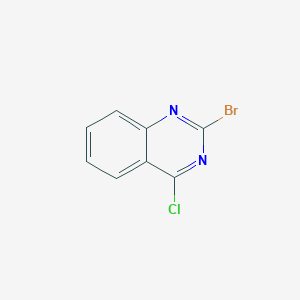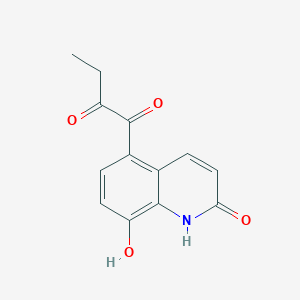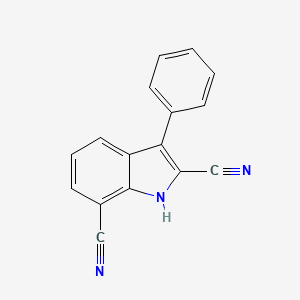
3-Phenyl-1H-indole-2,7-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1H-indole-2,7-dicarbonitrile is a chemical compound with the molecular formula C16H9N3 It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-indole-2,7-dicarbonitrile typically involves the reaction of indole derivatives with nitrile groups. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields the indole core, which can then be further functionalized to introduce the nitrile groups at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1H-indole-2,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Phenyl-1H-indole-2,7-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Its derivatives are being explored for their anticancer and antiviral properties.
Industry: It is used in the development of new materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-Phenyl-1H-indole-2,7-dicarbonitrile involves its interaction with specific molecular targets. For instance, as an anti-tuberculosis agent, it inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis or other vital metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-indole: Lacks the nitrile groups but shares the indole core structure.
1H-Indole-3-carbaldehyde: Contains an aldehyde group instead of nitrile groups.
2-Phenylindole: Similar structure but with different substitution patterns.
Uniqueness
3-Phenyl-1H-indole-2,7-dicarbonitrile is unique due to the presence of nitrile groups at the 2 and 7 positions, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
Properties
CAS No. |
62039-74-1 |
|---|---|
Molecular Formula |
C16H9N3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-phenyl-1H-indole-2,7-dicarbonitrile |
InChI |
InChI=1S/C16H9N3/c17-9-12-7-4-8-13-15(11-5-2-1-3-6-11)14(10-18)19-16(12)13/h1-8,19H |
InChI Key |
BHGKAANEFUOTNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C(C=CC=C23)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


